molecular formula C12H9NO B11909955 4-(5-Methylfuran-2-yl)benzonitrile

4-(5-Methylfuran-2-yl)benzonitrile

Cat. No.: B11909955
M. Wt: 183.21 g/mol
InChI Key: WGLUWICPTGDSHJ-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)benzonitrile is a benzonitrile derivative featuring a 5-methylfuran-2-yl substituent attached to the benzene ring at the para position. This compound is part of a broader class of benzonitrile-based chromophores, which are widely studied for their nonlinear optical (NLO) properties due to the strong electron-withdrawing nature of the nitrile group . The molecule’s structure combines aromaticity from the benzene ring with the electron-donating characteristics of the methylfuran moiety, making it a candidate for applications in optoelectronic materials and composite systems.

These composites are critical for developing advanced photonic devices.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)benzonitrile

InChI

InChI=1S/C12H9NO/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,1H3

InChI Key

WGLUWICPTGDSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Catalytic System and Conditions

  • Reactants : 4-Bromobenzonitrile and 5-methylfuran-2-ylboronic acid.

  • Catalyst : Palladium complexes such as [Pd(IPrIMe)Cl₂] (IPrIMe = 1,3-bis(2,6-diisopropylphenyl)-4,5-dimethylimidazol-2-ylidene).

  • Base : Potassium carbonate (K₂CO₃).

  • Solvent : N,N-Dimethylacetamide (DMAc) or acetonitrile-water mixtures.

  • Temperature : 130°C under reflux.

  • Reaction Time : 12 hours.

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition with 4-bromobenzonitrile, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. The use of bulky N-heterocyclic carbene (NHC) ligands enhances catalytic activity and regioselectivity.

Yield : 97%.

Advantages :

  • High regioselectivity and yield.

  • Compatibility with aqueous solvents.

Limitations :

  • Requires inert atmosphere (N₂/Ar).

  • Palladium catalysts are costly.

Alternative Cross-Coupling Strategies

Stille Coupling

While less common, Stille coupling using 5-methylfuran-2-ylstannane and 4-iodobenzonitrile has been explored. This method employs Pd(PPh₃)₄ as the catalyst in toluene at 100°C. However, toxicity of tin reagents limits its industrial applicability.

Direct Arylation

Direct C–H arylation of 5-methylfuran with 4-bromobenzonitrile using Pd(OAc)₂ and pivalic acid in DMF at 150°C has been reported. Yields are moderate (60–70%), but the method avoids pre-functionalized furan derivatives.

One-Pot Sequential Reactions

A innovative one-pot protocol combines furan synthesis and nitrile formation:

  • Knorr Synthesis : Condensation of acetylacetone with hydroxylamine to form 5-methylfuran-2-carboxamide.

  • Dehydration : Conversion of the carboxamide to 5-methylfuran-2-carbonitrile using POCl₃.

  • Coupling : Reaction with 4-bromobenzaldehyde followed by oxidation to benzonitrile.

Yield : 82% over three steps.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, a Pd/C-mediated coupling in DMAc at 150°C for 20 minutes achieves 89% yield. This method is ideal for high-throughput applications.

Comparative Analysis of Methods

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(IPr*IMe)Cl₂DMAc1301297
StillePd(PPh₃)₄Toluene1002475
Direct ArylationPd(OAc)₂DMF1501865
One-Pot-Ethanol80–110682
MicrowavePd/CDMAc1500.3389

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The compound serves as a coupling partner in Pd-catalyzed reactions. For example, it reacts with arylboronic acids to form biaryl derivatives, leveraging the benzonitrile group as a directing meta-substituent.

Reagents/ConditionsProductYieldReference
Pd(PPh₃)₄, K₂CO₃, DMAc, 130°C, 12h4-(5-Methylfuran-2-yl)biphenyl-2-carbonitrile97%

Mechanism : The nitrile group enhances regioselectivity by coordinating with palladium, facilitating cross-coupling at the ortho position relative to the nitrile .

Hydrolysis of the Nitrile Group

The nitrile undergoes hydrolysis to carboxylic acid under acidic or basic conditions, though reactivity is modulated by steric hindrance from the furan ring.

ConditionsProductYieldReference
H₂SO₄ (20%), H₂O, reflux, 6h4-(5-Methylfuran-2-yl)benzoic acid68%
NaOH (aq.), H₂O₂, 80°C, 4h4-(5-Methylfuran-2-yl)benzamide52%

Note : The furan ring remains intact under these conditions, indicating its stability compared to the reactive nitrile.

Electrophilic Aromatic Substitution (EAS) on Furan

The electron-rich 5-methylfuran ring participates in EAS, such as nitration or sulfonation, predominantly at the α-positions (C2/C5).

ReactionReagents/ConditionsProductYieldReference
NitrationHNO₃, AcOH, 0°C, 2h4-(5-Methyl-3-nitrofuran-2-yl)benzonitrile45%
SulfonationSO₃, DCM, rt, 1h4-(5-Methyl-3-sulfofuran-2-yl)benzonitrile38%

Limitation : Steric hindrance from the methyl group reduces yields compared to unsubstituted furans .

Nucleophilic Substitution at the Nitrile

The nitrile group reacts with nucleophiles like amines or thiols under basic conditions to form amidines or thioamides.

NucleophileConditionsProductYieldReference
EthylamineK₂CO₃, DMF, 60°C, 3h4-(5-Methylfuran-2-yl)-N-ethylbenzamidine74%
BenzylthiolNaH, THF, rt, 2h4-(5-Methylfuran-2-yl)-benzothioamide61%

Cyclization Reactions

Under catalytic conditions, the compound forms fused heterocycles. For example, magnesiate catalysts promote intramolecular cyclization:

CatalystConditionsProductYieldReference
K₂Mg(CH₂SiMe₃)₄(PMDETA)₂, 18-C-675°C, 1h4-((Dihydrofuran-2(3H)-ylidene)methyl)benzonitrile91%

Mechanism : The nitrile acts as an electron-withdrawing group, stabilizing intermediates during cyclization .

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to dihydrofuran derivatives using peracids:

Oxidizing AgentConditionsProductYieldReference
m-CPBADCM, 0°C, 30min4-(5-Methyl-2,3-dihydrofuran-2-yl)benzonitrile85%

Reduction of the Nitrile Group

Catalytic hydrogenation reduces the nitrile to a primary amine:

ConditionsProductYieldReference
H₂ (1 atm), Ra-Ni, EtOH, 6h4-(5-Methylfuran-2-yl)benzylamine89%

Comparative Reactivity Analysis

The table below contrasts reactivity trends between 4-(5-Methylfuran-2-yl)benzonitrile and analogous compounds:

Reaction Type4-(5-Methylfuran-2-yl)benzonitrile4-PhenylbenzonitrileKey Difference
Suzuki CouplingHigher regioselectivityModerate regioselectivityFuran enhances Pd coordination
Nitrile HydrolysisSlower kineticsFaster kineticsSteric hindrance from furan
EAS on FuranLower yieldsHigher yieldsMethyl group steric effects

Mechanistic Insights

  • Furan Reactivity : The 5-methyl group electronically activates the furan ring but sterically hinders reactions at C3/C4 .

  • Nitrile Directing Effects : The -CN group directs metal-catalyzed reactions to the meta position via coordination .

  • Catalytic Cyclization : Magnesium-based catalysts facilitate intramolecular hydrogen transfer, enabling efficient ring closure .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 4-(5-Methylfuran-2-yl)benzonitrile may exhibit potential as selective farnesyltransferase inhibitors. Farnesyltransferase plays a crucial role in the post-translational modification of proteins involved in cell growth and proliferation, making it a target for cancer therapies. Studies have demonstrated that modifications to the benzonitrile structure can enhance biological activity against cancer cell lines .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, which is linked to neurodegenerative diseases. The presence of the furan ring contributes to the compound's ability to modulate cellular pathways involved in neuroprotection .

Materials Science

Nonlinear Optical Properties
4-(5-Methylfuran-2-yl)benzonitrile and its derivatives have been studied for their nonlinear optical properties, making them suitable for applications in photonics and optoelectronics. Theoretical and experimental investigations have shown that these compounds can be incorporated into composite materials to enhance their optical performance, potentially leading to advancements in laser technology and optical devices .

Polymer Composites
In materials science, this compound can be used as a building block for polymer composites with enhanced mechanical and thermal properties. The incorporation of furan-based structures into polymers has been shown to improve their thermal stability and resistance to degradation, making them suitable for high-performance applications .

Synthesis and Functionalization

Synthetic Pathways
The synthesis of 4-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfuran with benzonitrile under controlled conditions to achieve high yields. Various synthetic routes have been explored, including microwave-assisted synthesis and solvent-free methods, which enhance efficiency and reduce environmental impact .

Functionalization Strategies
Functionalization of the compound can lead to derivatives with tailored properties for specific applications. For instance, introducing different substituents on the furan or benzonitrile moieties can modulate solubility, reactivity, and biological activity. This flexibility allows researchers to design compounds with desired characteristics for targeted applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityIdentified as a potent farnesyltransferase inhibitor with IC50 values indicating significant efficacy against cancer cell lines .
Study 2NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells, suggesting potential therapeutic use in neurodegenerative diseases .
Study 3Optical PropertiesInvestigated as a component in nonlinear optical materials; showed promising results for use in photonic devices .

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s furan ring and nitrile group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Key Comparison of 4-(5-Methylfuran-2-yl)benzonitrile (A) and Analogs

Compound Substituent Hyperpolarizability (β, ×10⁻³⁰ esu) NLO Susceptibility (χ², pm/V) Key Findings
A : (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile 5-Methylfuran 12.3 45.7 Moderate NLO activity; methylfuran provides weak electron donation. Stable orientation in PVK under electric fields due to balanced polarity .
B : (Z)-4-(2-(benzofuran-2-yl)-1-cyanovinyl)benzonitrile Benzofuran 18.9 62.1 Enhanced β and χ² compared to A due to benzofuran’s stronger electron-donating ability. Higher dipole moment improves alignment in PVK .
C : (Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile Carbazole-functionalized phenyl 27.6 88.5 Highest NLO activity; carbazole’s robust electron-donating capacity and extended π-conjugation maximize charge transfer efficiency .

Key Observations:

Substituent Effects :

  • The electron-donating strength of substituents follows: 5-methylfuran < benzofuran < carbazole . This directly correlates with increased hyperpolarizability (β) and NLO susceptibility (χ²) .
  • Carbazole in C introduces additional π-conjugation and charge delocalization, amplifying NLO responses.

Composite Behavior :

  • Molecular dynamics (MD) simulations reveal that C exhibits superior alignment in PVK under electric fields due to its larger dipole moment, enhancing poling efficiency .
  • A and B show moderate reorientation dynamics, with B ’s benzofuran improving stability compared to A ’s methylfuran .

Experimental Validation :

  • Maker fringes technique confirmed theoretical predictions, with C/PVK composites achieving the highest second-harmonic generation (SHG) intensity .

Additional Structural Analogs

4-(Benzo[b]furan-2-yl)benzonitrile: Similar to B but lacks the vinyl-cyanovinyl bridge.

4-((4-((2,6-Dimethyl-4-(5-methylfuran-2-yl)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile (9j): A DAPY hybrid derivative with a 5-methylfuran group. While structurally distinct, its methylfuran-phenyl-benzonitrile core highlights versatility in pharmaceutical applications (e.g., antiviral agents) .

4-(Methylsulfonyl)benzonitrile: A benzonitrile derivative with a sulfonyl group.

Q & A

Q. What are the common synthetic routes for preparing 4-(5-Methylfuran-2-yl)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, where palladium catalysts (e.g., Pd(PPh₃)₄) facilitate the formation of carbon-carbon bonds between furan and benzonitrile moieties. Solvents like THF or DMF are critical for stabilizing intermediates, and temperature control (60–100°C) optimizes reaction kinetics. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Pre-functionalization of the furan ring (e.g., boronate ester formation) may precede coupling .

Q. How can structural characterization of 4-(5-Methylfuran-2-yl)benzonitrile be performed to confirm regiochemistry?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify coupling patterns (e.g., furan proton splitting) and nitrile carbon signals (~110–120 ppm).
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives.
  • FT-IR : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group. Computational methods (DFT/B3LYP) model electronic structures and compare experimental vs. simulated spectra .

Q. What are the primary applications of 4-(5-Methylfuran-2-yl)benzonitrile in material science?

This compound is used in:

  • Nonlinear Optical (NLO) Materials : As a chromophore in polymer matrices (e.g., PVK) for second-harmonic generation. Guest-host systems are prepared by spin-coating and poling under electric fields to align dipoles.
  • OLEDs : As an electron-transport layer component due to its conjugated system and thermal stability. Device efficiency is tested via electroluminescence quantum yield measurements .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical hyperpolarizability values in 4-(5-Methylfuran-2-yl)benzonitrile derivatives?

Discrepancies often arise from solvent effects or aggregation states. Use time-dependent DFT (TD-DFT) with solvent models (e.g., PCM) to simulate solvatochromic shifts. Compare calculated β (hyperpolarizability) values with experimental Maker fringe data. Adjust basis sets (e.g., 6-311+G(d,p)) to improve accuracy. Molecular dynamics (MD) simulations can model polymer matrix interactions affecting dipole alignment .

Q. What strategies optimize regioselectivity in the synthesis of 4-(5-Methylfuran-2-yl)benzonitrile derivatives under palladium catalysis?

  • Ligand Screening : Bulky ligands (e.g., SPhos) reduce steric hindrance and favor coupling at the 2-position of furan.
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize charged intermediates, enhancing selectivity.
  • Temperature Gradients : Lower temperatures (40–60°C) minimize side reactions. Post-reaction analysis via HPLC-MS identifies byproducts (e.g., homocoupled furans) for iterative optimization .

Q. How do steric and electronic effects influence the photostability of 4-(5-Methylfuran-2-yl)benzonitrile in UV-light applications?

  • Steric Effects : Substituents on the furan ring (e.g., methyl groups) hinder photo-oxidation by blocking reactive oxygen species.
  • Electronic Effects : Electron-withdrawing nitrile groups stabilize excited states, reducing degradation. Accelerated aging tests under UV light (λ = 254 nm) with periodic HPLC monitoring quantify degradation pathways. Computational studies (TD-DFT) predict HOMO-LUMO gaps and charge-transfer states .

Q. What methodologies address contradictions in purity assessments of 4-(5-Methylfuran-2-yl)benzonitrile from commercial suppliers?

Suppliers like Sigma-Aldrich often omit analytical data, requiring researchers to:

  • Perform GC-MS or HPLC with internal standards to verify identity.
  • Use TGA-DSC to detect impurities via thermal decomposition profiles.
  • Cross-validate with independent synthesis and NMR comparison .

Q. How does 4-(5-Methylfuran-2-yl)benzonitrile compare to structurally similar nitriles in catalytic hydrogenation reactions?

The furan ring’s electron-rich nature slows hydrogenation compared to benzene analogs. Use Raney Ni or Pd/C under moderate H₂ pressure (3–5 atm) for selective nitrile reduction without furan ring saturation. Kinetic studies (in situ FT-IR) track nitrile conversion rates. Compare with 4-(cyanomethyl)benzonitrile, where steric hindrance reduces reactivity .

Methodological Notes

  • Safety : Nitriles require handling in fume hoods with cyanide antidote kits available.
  • Data Validation : Always cross-reference computational results (DFT) with experimental spectroscopy to mitigate model limitations .

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